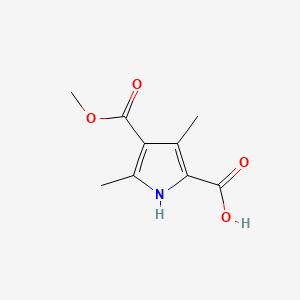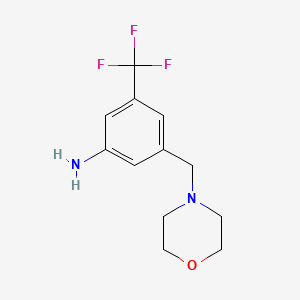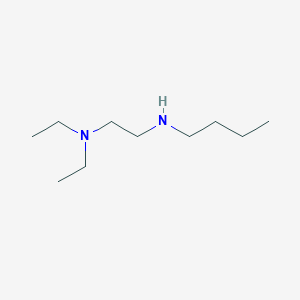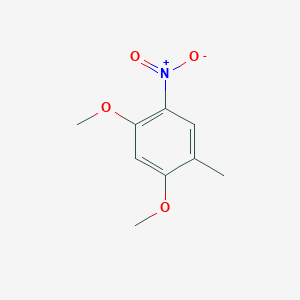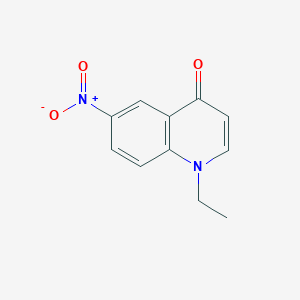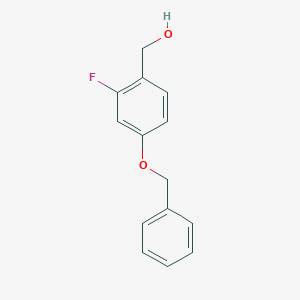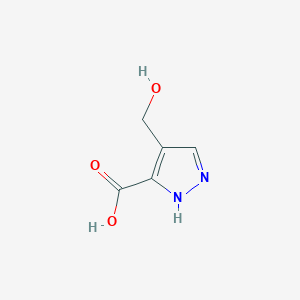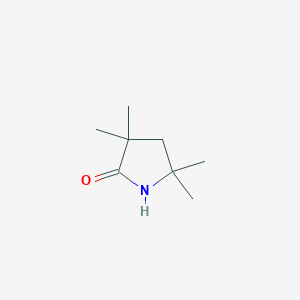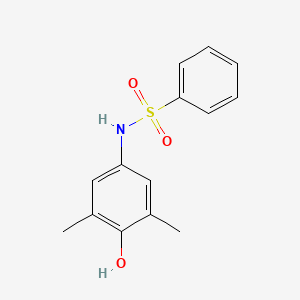
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide
説明
“N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is also known as a protein-protein interaction inhibitor . The CAS number for this compound is 50994-42-8 .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, a related compound, “3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide” was synthesized via a protocol involving intramolecular cyclization rearrangement reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C14H15NO3S . The molecular weight is 277.34 .作用機序
Target of Action
The primary target of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition results in changes in the tumor cells’ metabolism, shifting it from anaerobic glycolysis, which causes a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, the compound interferes with the tumor cells’ ability to proliferate uncontrollably and adapt to hypoxic conditions .
Pharmacokinetics
The compound’s molecular weight (27733900) and its LogP value (396360) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 cells .
Action Environment
The action environment of this compound is primarily within the tumor microenvironment. The compound’s efficacy and stability may be influenced by factors such as the pH of the tumor microenvironment and the presence of hypoxic conditions . .
実験室実験の利点と制限
One of the primary advantages of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamidee is its ability to absorb UV radiation, which makes it a valuable tool for studying the effects of UV radiation on various biological systems. However, its anti-inflammatory properties may also make it difficult to study the effects of inflammation on these same systems. Additionally, the use of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamidee in lab experiments may be limited by its potential toxicity at high concentrations.
将来の方向性
There are a number of potential future directions for research on N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamidee. One area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of skin conditions such as psoriasis and eczema. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamidee, particularly with regard to its antioxidant properties. Finally, there is potential for the development of new sunscreen formulations that incorporate N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamidee in order to provide enhanced protection against UV radiation.
科学的研究の応用
Sulisobenzone has been extensively researched for its potential applications in various scientific fields. One of its primary applications is in the field of dermatology, where it is used as a UV absorber in sunscreen formulations. It has also been investigated for its potential use as an anti-inflammatory agent, as well as its effects on various physiological and biochemical processes.
特性
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-8-12(9-11(2)14(10)16)15-19(17,18)13-6-4-3-5-7-13/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYGDNHJYJIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350137 | |
| Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50994-42-8 | |
| Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



